Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Overview

Description

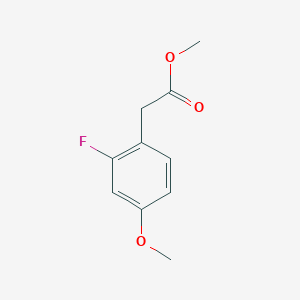

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an acetate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium fluoride (KF) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(2-fluoro-4-methoxyphenyl)acetic acid.

Reduction: Formation of 2-(2-fluoro-4-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Methyl 2-(4-methoxyphenoxy)acetate: Similar in structure but lacks the fluoro group.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains additional fluorine atoms and a sulfonyl group, leading to different chemical properties

Uniqueness: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with both a fluoro and a methoxy group, which significantly influences its chemical reactivity and biological interactions. The presence of these substituents can enhance the compound's binding affinity to various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro group may enhance the compound's stability and bioavailability, while the methoxy group can facilitate hydrogen bonding with biological macromolecules. This dual functionality allows the compound to engage in various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

1. Anticancer Properties:

Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potential as inhibitors of key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which play critical roles in tumor growth and survival .

2. Antimicrobial Activity:

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

3. Neurological Applications:

Recent studies have highlighted the potential of related compounds as negative allosteric modulators for metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders. These compounds have demonstrated significant modulatory effects on glutamate-induced calcium mobilization in cell assays, indicating their potential for treating conditions like schizophrenia .

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Cytotoxicity Studies:

Research utilizing NMR techniques has shown that derivatives related to this compound can release cytotoxic agents effectively under specific conditions, indicating potential for targeted cancer therapies . -

mGluR2 Modulation:

In vivo studies using PET imaging have demonstrated that certain derivatives exhibit high brain permeability and target mGluR2 effectively, suggesting their potential as therapeutic agents for neurological disorders . -

Synthesis and Characterization:

The synthesis of this compound has been optimized to enhance yield and purity, facilitating further biological testing. Characterization techniques such as NMR and mass spectrometry are routinely employed to confirm structural integrity and functional groups relevant to biological activity .

Properties

IUPAC Name |

methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKUWANKCCMBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.